molecular formula C9H8ClNO4S B2603705 Methyl [(2-chloro-4-nitrophenyl)thio]acetate CAS No. 139326-35-5

Methyl [(2-chloro-4-nitrophenyl)thio]acetate

Cat. No.: B2603705
CAS No.: 139326-35-5
M. Wt: 261.68
InChI Key: YKBDLXCNSDMLAE-UHFFFAOYSA-N
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Description

Methyl [(2-chloro-4-nitrophenyl)thio]acetate is a chemical compound with the CAS Number 139326-35-5 and a molecular formula of C 9 H 8 ClNO 4 S . It has a molecular weight of 261.68–261.69 g/mol . The structure of this compound features a thioether linkage, connecting a methyl acetate group to a 2-chloro-4-nitrobenzene ring, which can serve as a versatile building block in organic synthesis . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should handle this material with care, as it is associated with specific hazard warnings .

Properties

IUPAC Name

methyl 2-(2-chloro-4-nitrophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c1-15-9(12)5-16-8-3-2-6(11(13)14)4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBDLXCNSDMLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879709
Record name 2-Chloro-4-nitrophenylthio-acetic acid, methyl e
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139326-35-5
Record name Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139326355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitrophenylthio-acetic acid, methyl e
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(2-chloro-4-nitrophenyl)thio]acetate can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrophenol with methyl thioglycolate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-chloro-4-nitrophenyl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted products.

Scientific Research Applications

Methyl [(2-chloro-4-nitrophenyl)thio]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [(2-chloro-4-nitrophenyl)thio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to its observed biological effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[(2-Chloro-4-nitrophenyl)thio]acetate

Structure : Ethyl ester analog of the target compound.
Key Differences :

  • Ester Group : Ethyl substitution instead of methyl (CAS: 30880-65-0, molecular weight: 275.71 g/mol) .
  • Reactivity : The ethyl group may slightly alter lipophilicity and hydrolysis rates compared to the methyl analog.
  • Applications : Used similarly as a synthon, though its larger ester group could influence solubility in organic solvents .

Fluthiacet-methyl and Picoxystrobin

Fluthiacet-methyl (CAS: N-11956-100MG):

  • Structure : Contains a fluorine atom and a tetrahydrothiadiazolo-pyridazine moiety.
  • Molecular Weight : Higher (367.3 g/mol) due to the complex heterocyclic system .
  • Application: Herbicide targeting protoporphyrinogen oxidase (PPO) inhibition, unlike the target compound’s role in antimicrobial synthesis .

Picoxystrobin (CAS: 117428-22-5):

  • Structure : Strobilurin fungicide with a trifluoromethylpyridyl group.
  • Molecular Weight : 367.3 g/mol, similar to Fluthiacet-methyl.
  • Application : Agricultural fungicide, highlighting divergent bioactivity compared to the target compound’s antimicrobial applications .
Table 1: Structural and Functional Comparison of Ester Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Methyl [(2-chloro-4-nitrophenyl)thio]acetate C₉H₈ClNO₄S 261.68 2-Chloro-4-nitrophenyl, methyl ester Heterocyclic precursor
Ethyl 2-[(2-chloro-4-nitrophenyl)thio]acetate C₁₀H₁₀ClNO₄S 275.71 Ethyl ester Synthetic intermediate
Fluthiacet-methyl C₁₈H₁₆F₃NO₄ 367.3 Thiadiazolo-pyridazine, fluorine Herbicide
Picoxystrobin C₁₈H₁₆F₃NO₄ 367.3 Trifluoromethylpyridyl, methoxy Fungicide

Methyl α-[(4-Oxoquinazolin-2-yl)thio]acetate

Structure : Replaces the 2-chloro-4-nitrophenyl group with a quinazolin-4-one ring .
Synthetic Utility :

  • Serves as a precursor for 1,3,4-oxadiazole and triazole derivatives.
  • Demonstrated efficacy in generating antimicrobial and antitumor agents, similar to the target compound .
    Biological Activity : Derivatives exhibit MIC values of 31.3–500 μg/mL against Gram-positive bacteria and Candida albicans .

Triazole Derivatives from 2-Chloro-4-Nitrophenylthio Precursors

Example Compound :

  • 3,3′-Methylenebis{5-[(2-chloro-4-nitrophenyl)thio]-4-phenyl-4H-1,2,4-triazole} (7) :
    • Synthesis : Condensation of the target compound with 3,4-dichloronitrobenzene .
    • Activity : Antimicrobial (MIC: 31.3–500 μg/mL), though less potent than ampicillin or fluconazole .

Biological Activity

Methyl [(2-chloro-4-nitrophenyl)thio]acetate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thioether functional group, which contributes to its reactivity and biological properties. The synthesis typically involves the reaction of 2-chloro-4-nitrophenol with methyl thioacetate under specific conditions to yield the desired ester.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against a range of microorganisms, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported in various studies, demonstrating its potential as an antibacterial agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus31.3
Escherichia coli125
Pseudomonas aeruginosa250

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In assays measuring free radical scavenging activity, it demonstrated notable efficacy, with IC50 values comparable to established antioxidants. This activity is essential for mitigating oxidative stress-related diseases.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets, leading to the modulation of various biochemical pathways. For instance, its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Antibacterial Efficacy : A study conducted on infected wounds showed that topical application of formulations containing this compound significantly reduced bacterial load compared to control treatments.
  • Agricultural Applications : Field trials demonstrated that formulations with this compound effectively controlled fungal infections in crops, leading to improved yield and quality.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low acute toxicity in mammalian models. However, long-term exposure effects remain to be thoroughly investigated.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl [(2-chloro-4-nitrophenyl)thio]acetate in laboratory settings?

  • Methodological Answer : Optimize reaction conditions by varying stoichiometric ratios of precursors (e.g., 2-chloro-4-nitrothiophenol and methyl chloroacetate) and reaction time/temperature. Microwave-assisted synthesis (e.g., 50–100°C, 30–60 minutes) can enhance yield and reduce side products compared to conventional heating . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure compound. Monitor reaction progress using TLC (Rf ~0.4–0.6 in 3:1 hexane/EtOAc) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what specific spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the methyl ester (δ ~3.7 ppm for ¹H; δ ~52 ppm for ¹³C), thioether linkage (δ ~4.1 ppm for SCH₂), and aromatic protons (δ ~7.5–8.3 ppm for nitro and chloro-substituted phenyl) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1730 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 275.5 (C₉H₈ClNO₃S) .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro-4-nitrophenyl substituent influence the reactivity of the thioacetate group in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups reduce electron density on the sulfur atom, enhancing its electrophilicity. This facilitates nucleophilic substitution (e.g., with amines or thiols). Quantify substituent effects using Hammett σ constants (σ_meta for -Cl: +0.37; σ_para for -NO₂: +1.27) to predict reaction rates in SN2 mechanisms .

Q. What methodologies are effective for analyzing reaction intermediates and byproducts during the synthesis of this compound?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect intermediates like unreacted 2-chloro-4-nitrothiophenol (retention time ~6.2 min) and hydrolyzed byproducts (e.g., free thioacetic acid, ~4.8 min) .
  • GC-MS : Identify volatile side products (e.g., methyl chloride) using a DB-5MS column and electron ionization .

Q. What strategies can mitigate decomposition of this compound under varying pH conditions in aqueous-organic reaction systems?

  • Methodological Answer : Stabilize the compound by maintaining pH 6–8 (buffered with phosphate or TRIS) to prevent ester hydrolysis. In acidic conditions (<pH 5), the thioether bond may cleave; in basic conditions (>pH 9), saponification of the ester occurs. Use anhydrous solvents (e.g., THF, DMF) for reactions requiring extreme pH .

Q. How can computational chemistry be applied to predict the regioselectivity of thioether formation in derivatives of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation energies for competing reaction pathways. Analyze frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites on the aromatic ring .

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